molecular formula C11H15NO2 B8540129 Ethyl 2-(4-methoxyphenyl)ethanimidate

Ethyl 2-(4-methoxyphenyl)ethanimidate

Cat. No.: B8540129
M. Wt: 193.24 g/mol
InChI Key: PJAAJTYVISNUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-methoxyphenyl)ethanimidate is an imidate ester characterized by a 4-methoxyphenyl substituent attached to an ethanimidate backbone. Imidate esters, such as this compound, are reactive intermediates in organic synthesis, often utilized in the formation of amidines, heterocycles, or as protecting groups for amines .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-(4-methoxyphenyl)ethanimidate

InChI

InChI=1S/C11H15NO2/c1-3-14-11(12)8-9-4-6-10(13-2)7-5-9/h4-7,12H,3,8H2,1-2H3

InChI Key

PJAAJTYVISNUAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CC1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomerism: Ortho vs. Para Substitution

A key structural analog is ethyl 2-(2-methoxyphenyl)ethanimidate hydrochloride, which features a methoxy group in the ortho position rather than the para position. Additionally, para-substituted methoxy groups exhibit stronger electron-donating effects via resonance, which may stabilize intermediates in synthetic pathways .

Substituent Variations: Methoxy vs. Ethoxy/Phenoxy

  • Ethyl 2-(4-ethoxyphenyl)acetate : Replacing the methoxy group with ethoxy increases steric bulk and slightly reduces electron-donating capacity. Ethoxy groups are less polar than methoxy, which may lower solubility in polar solvents .
  • Ethyl 2-(4-phenoxyphenyl)acetate: Substitution with a phenoxy group introduces an aromatic ring, significantly enhancing steric hindrance and lipophilicity. This could limit applications in aqueous-phase reactions but improve compatibility in hydrophobic systems .

Functional Group Differences: Ethanimidate vs. Acetate

  • Ethyl 2-(4-methoxyphenyl)acetate : Replacing the ethanimidate group with an acetate ester simplifies the molecule’s reactivity. Acetates are hydrolytically stable under neutral conditions but cleave under acidic/basic conditions, whereas ethanimidates are more reactive toward nucleophiles (e.g., amines, alcohols) due to their electrophilic carbon .
  • Ethyl 2-(3,5-dimethoxyphenyl)acetate: The addition of two methoxy groups enhances electron donation and may alter regioselectivity in electrophilic substitution reactions compared to mono-substituted derivatives .

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituent Position Functional Group Key Properties/Applications Reference
Ethyl 2-(4-methoxyphenyl)ethanimidate Para-methoxy Ethanimidate Reactive intermediate in synthesis
Ethyl 2-(2-methoxyphenyl)ethanimidate HCl Ortho-methoxy Ethanimidate (HCl salt) Enhanced steric hindrance
Ethyl 2-(4-ethoxyphenyl)acetate Para-ethoxy Acetate ester Lower polarity, reduced solubility
Ethyl 2-(4-phenoxyphenyl)acetate Para-phenoxy Acetate ester High lipophilicity
Ethyl 2-(3,5-dimethoxyphenyl)acetate 3,5-Dimethoxy Acetate ester Enhanced electron donation

Research Findings and Implications

  • Reactivity : Ethanimidates are more reactive than acetates in nucleophilic environments, making them preferable for constructing nitrogen-containing heterocycles .
  • Synthetic Utility : this compound’s para substitution optimizes electronic effects for reactions requiring stabilized intermediates, whereas ortho analogs may face steric limitations .

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